molecular formula C17H10N2O5S3 B15026481 N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(thiophen-2-ylsulfonyl)pyridine-3-carboxamide

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(thiophen-2-ylsulfonyl)pyridine-3-carboxamide

Katalognummer: B15026481
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: SNXRGEXPONEGHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(thiophen-2-ylsulfonyl)pyridine-3-carboxamide is a complex organic compound that features a benzoxathiol ring, a thiophene sulfonyl group, and a pyridine carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(thiophen-2-ylsulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Coupling with Pyridine Carboxamide: The final step could involve coupling the intermediate with pyridine-3-carboxamide using coupling agents such as EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(thiophen-2-ylsulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoxathiol ring can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(thiophen-2-ylsulfonyl)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate their function.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(phenylsulfonyl)pyridine-3-carboxamide
  • N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(thiophen-2-ylsulfonyl)benzamide

Uniqueness

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-(thiophen-2-ylsulfonyl)pyridine-3-carboxamide is unique due to the combination of its benzoxathiol, thiophene sulfonyl, and pyridine carboxamide moieties. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Eigenschaften

Molekularformel

C17H10N2O5S3

Molekulargewicht

418.5 g/mol

IUPAC-Name

N-(2-oxo-1,3-benzoxathiol-5-yl)-N-thiophen-2-ylsulfonylpyridine-3-carboxamide

InChI

InChI=1S/C17H10N2O5S3/c20-16(11-3-1-7-18-10-11)19(27(22,23)15-4-2-8-25-15)12-5-6-13-14(9-12)26-17(21)24-13/h1-10H

InChI-Schlüssel

SNXRGEXPONEGHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.